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molecular formula C6H5F3N2O2 B2493166 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1198436-63-3

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2493166
M. Wt: 194.113
InChI Key: PQMODFXPVBWFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

To a solution of diazomethane (0.781 g—generated from DIAZALD® (3.99 g) in diethyl ether (63 ml)), cooled by an ice/water bath, was added ethyl 4,4,4-trifluoro-2-butynoate (3.09 g) dropwise over 1 min. The cooling bath was removed and the mixture was stirred for 30 min when the solvent was removed under reduced pressure. The crude product was combined with the crude product from a similar experiment that was performed with 1,4 dioxane (5 ml) and n-pentane (15 ml) as the solvent and purified by column chromatography on silica gel to give a white solid. To a solution of a portion of this solid (100 mg) in 1,4-dioxane (2 ml) was added 2M hydrochloric acid (3 ml) and the mixture heated at reflux for 18 h, then concentrated hydrochloric acid (2 drops) was added and the mixture heated at reflux for a further 48 h. The mixture was concentrated in vacuo and the residue purified by mass directed preparative HPLC (Method A), to give the title compound, as a white solid (19 mg).
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1](=[CH2:3])=[N-:2].[F:4][C:5]([F:14])([F:13])[C:6]#[C:7][C:8]([O:10]CC)=[O:9].Cl.O1CCOC[CH2:17]1>Cl>[CH3:3][N:1]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([C:5]([F:14])([F:13])[F:4])[CH:17]=[N:2]1

Inputs

Step One
Name
Quantity
63 mL
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
Quantity
3.09 g
Type
reactant
Smiles
FC(C#CC(=O)OCC)(F)F
Step Three
Name
solid
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min when the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by mass

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=CC(=C1C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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